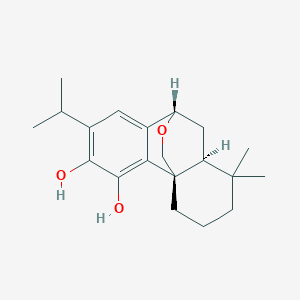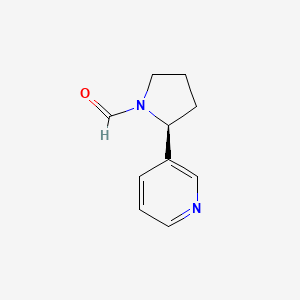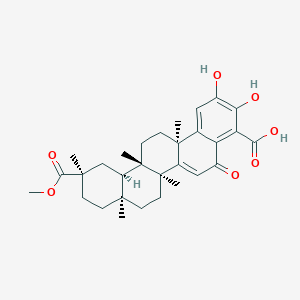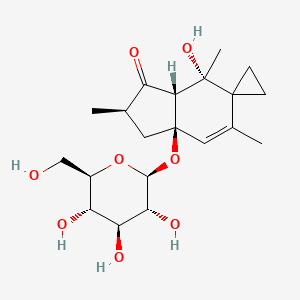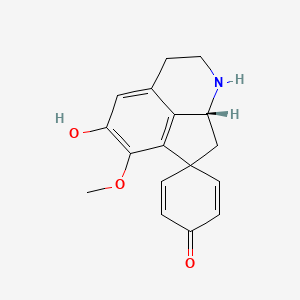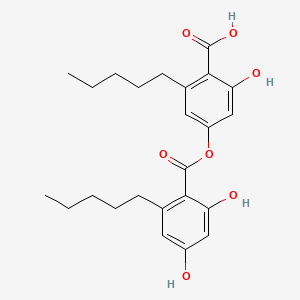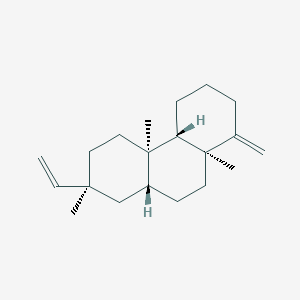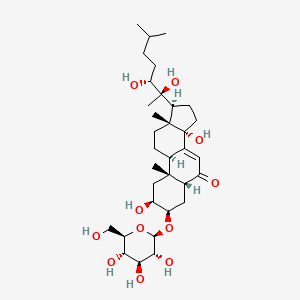
ethyl (1R,2S)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tilidine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.
Ent-dextilidine is an ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate that has R configuration at the carbon bearing the phenyl group and S configuration at the carbon bearing the dimethylamino group. It is the enantiomer of dextilidine; the opioid analgesic tilidine is the racemate comprising equimolar amounts of dextilidine and ent-dextilidine. It is an enantiomer of a dextilidine.
An opioid analgesic used similarly to MORPHINE in the control of moderate to severe pain. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1097)
Scientific Research Applications
1. Use in Nonlinear Optical Materials
A study involving a compound related to ethyl (1R,2S)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate, specifically ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, demonstrated its potential use as a non-linear optical (NLO) material. This was concluded from the calculated first hyperpolarizability, suggesting applications in photonics and telecommunications (Singh, Rawat, & Sahu, 2014).
2. Synthesis of Stereochemically Complex Compounds
Another research focus has been on the enantioselective synthesis of complex chemical structures using similar compounds. For instance, the synthesis of Ethyl cis-5-Iodo-trans-2-methylcyclohexane-1-carboxylate, a close analogue, demonstrates the compound's utility in creating stereochemically rich and complex molecules (Raw & Jang, 2000).
3. Development of Antimuscarinic Drugs
Research has also explored the use of similar compounds in the development of antimuscarinic drugs. A study investigating various stereoisomers of a related compound showed that these molecules could have differing affinities for muscarinic receptors, which are significant in the treatment of various conditions like overactive bladder (Barbier et al., 1995).
4. Peptide Chemistry Applications
In the field of peptide chemistry, the related 2-(diphenylphosphino) ethyl group has been used for carboxyl-protection of amino acids or peptides. This demonstrates the relevance of similar compounds in complex organic synthesis and drug development (Chantreux, Gamet, Jacquier, & Verducci, 1984).
5. Bioconjugation in Aqueous Media
Compounds like ethyl (1R,2S)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate are also important in bioconjugation chemistry. A study on the mechanism of amide formation for bioconjugation in aqueous media using a similar compound revealed insights into peptide bond formation, which is crucial in biotechnology and pharmaceutical research (Nakajima & Ikada, 1995).
properties
CAS RN |
38690-93-6 |
|---|---|
Product Name |
ethyl (1R,2S)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate |
Molecular Formula |
C17H23NO2 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
ethyl (1R,2S)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C17H23NO2/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3/h5-8,10-12,15H,4,9,13H2,1-3H3/t15-,17+/m0/s1 |
InChI Key |
WDEFBBTXULIOBB-DOTOQJQBSA-N |
Isomeric SMILES |
CCOC(=O)[C@]1(CCC=C[C@@H]1N(C)C)C2=CC=CC=C2 |
SMILES |
CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2 |
Other CAS RN |
51931-66-9 20380-58-9 38690-93-6 |
Pictograms |
Irritant |
synonyms |
Go 1261 Go-1261 Go1261 Godecke, Tilidin Hydrochloride, Tilidine Tilidate Tilidin Godecke Tilidine Tilidine Hydrochloride Tilidine Hydrochloride, (+)-Trans Tilidine Hydrochloride, (+-)-211Trans Valerone Valoron |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





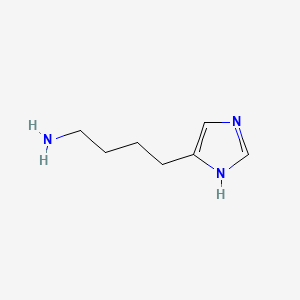
![2,2-dimethylpropanoyloxymethyl (6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1252982.png)
